molecular formula C5H8BrNO B1267098 1-Bromocyclobutane-1-carboxamide CAS No. 51175-80-5

1-Bromocyclobutane-1-carboxamide

Cat. No. B1267098
CAS RN: 51175-80-5
M. Wt: 178.03 g/mol
InChI Key: NWTUHUOQBOFSPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives like 1-Bromocyclobutane-1-carboxamide often involves complex chemical reactions that require precise conditions to yield the desired product. For example, the synthesis of related compounds such as 2-aminocyclobutane-1-carboxylic acids has been achieved through stereoselective synthesis, highlighting the potential methodologies that could be adapted for 1-Bromocyclobutane-1-carboxamide. These processes demonstrate the importance of stereocontrolled synthetic methodologies in obtaining high yields of cyclobutane derivatives (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including 1-Bromocyclobutane-1-carboxamide, is characterized by the cyclobutane ring, which imparts unique structural properties to these molecules. Research into similar molecules has shown that NMR structural studies and DFT theoretical calculations can reveal the formation of strong intramolecular hydrogen bonds, which confer high rigidity on these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical behavior of 1-Bromocyclobutane-1-carboxamide can be inferred from studies on related compounds. For instance, the ability to undergo diastereoselective synthesis and participate in intramolecular hydrogen bonding is indicative of the compound's reactive nature and its potential to form structurally complex derivatives (Izquierdo et al., 2005).

Scientific Research Applications

  • Polymer Synthesis : 1-Bromocyclobutane-1-carboxamide derivatives have been utilized in the ring-opening metathesis polymerization (ROMP) reactions. These reactions are significant for creating polymers with unique properties. The study by Song et al. (2010) explored the reactivity of different cyclobutene derivatives, including carboxamides, in ROMP, highlighting their potential in polymer science (Song et al., 2010).

  • Vibrational Spectra Analysis : The vibrational spectra of compounds related to 1-Bromocyclobutane-1-carboxamide, such as bromocyclobutane, have been studied extensively. This research is crucial for understanding the molecular structure and behavior of these compounds. Durig and Green (1967) analyzed the infrared and Raman spectra of various isotopic species of bromocyclobutane, providing insights into the molecular structure (Durig & Green, 1967).

  • Photochemical Reactions : Research by Yagishita et al. (2011) demonstrates the application of cyclobutane derivatives in photochemical reactions. They explored the intramolecular cyclobutane formation via photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, emphasizing the potential of these compounds in developing chiral molecules (Yagishita et al., 2011).

  • Synthesis of New Compounds : The synthesis and characterization of compounds structurally related to 1-Bromocyclobutane-1-carboxamide have been the focus of research to explore new pharmaceuticals and materials. For instance, Fu Zhi-feng (2004) described a novel synthesis route for 1-aminocyclobutanecarboxylic acid, showcasing the versatility of these compounds in chemical synthesis (Fu Zhi-feng, 2004).

  • Molecular Structure Studies : Rothschild and Dailey (1962) investigated the molecular structure of bromocyclobutane through rotational transitions of isotopic species, contributing to a better understanding of the structural properties of cyclobutane derivatives (Rothschild & Dailey, 1962).

  • Conformational Properties Analysis : The intrinsic conformational properties of compounds similar to 1-Bromocyclobutane-1-carboxamide, like 1-aminocyclobutane-1-carboxylic acid, have been studied using quantum mechanical calculations. This research, as detailed by Casanovas et al. (2006), is crucial for understanding the flexibility and stability of these molecules (Casanovas et al., 2006).

  • Chemical Synthesis Enhancements : Edwards and Rubin (2016) developed an efficient method for synthesizing 1-arylcycloprop-2-ene-1-carboxamides, demonstrating the practical application of cyclobutane derivatives in producing sensitive products with a reactive double bond (Edwards & Rubin, 2016).

Safety And Hazards

1-Bromocyclobutane-1-carboxamide is flammable and can form an explosive mixture with air . It is irritating to the skin, eyes, and respiratory tract . Therefore, it is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes .

Future Directions

A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . The efforts of numerous laboratories in recent years have enabled these compounds to transition from curiosities of physical organic chemistry to modular building blocks for synthesis .

properties

IUPAC Name

1-bromocyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-5(4(7)8)2-1-3-5/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUHUOQBOFSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299469
Record name 1-bromocyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclobutane-1-carboxamide

CAS RN

51175-80-5
Record name NSC130986
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Record name 1-bromocyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromocyclobutane-1-carboxamide
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